REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:5][C:4]=1[N+:15]([O-])=O.[ClH:18]>C(O)C.[Pd]>[ClH:18].[NH2:15][C:4]1[CH:5]=[C:6]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:4.5|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)CCNC(C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After this time, the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC=1C=C(C=CC1OC)CCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |